molecular formula C16H25NO3 B023631 [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide CAS No. 147441-56-3

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide

Cat. No. B023631
M. Wt: 279.37 g/mol
InChI Key: HBXKSXMNNGHBEA-GOEBONIOSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide often involves multi-step reactions, including cyclization, alkylation, and oxidation. For example, the synthesis of a related compound involved the formation of cyclohexenone rings adopting different conformations, highlighted by the presence of intramolecular hydrogen bonds within the molecule (Shi et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of complex organic compounds. For instance, a study on related compounds revealed intricate details about their crystal structure, including the arrangement of atoms and the presence of hydrogen bonding, which plays a crucial role in stabilizing the structure (E. Brock et al., 2014).

Chemical Reactions and Properties

Compounds similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide undergo various chemical reactions, including N-dealkylation, O-dealkylation, oxidation, and hydroxylation. These reactions lead to the formation of multiple metabolites, indicating the compound's reactive nature and its potential to undergo transformation under specific conditions (C. Sauer et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and conformation, are crucial for understanding their behavior in different environments. The cyclohexanone ring, for instance, often exhibits a chair conformation, and the orientation of substituent groups can significantly influence the compound's overall stability and reactivity (S. Rizwana Begum et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and the ability to form various derivatives, are essential for the compound's applications in chemical synthesis and other areas. Studies on similar compounds have shown that they can undergo condensation reactions with aromatic amines, leading to the formation of N-phenyl derivatives, which further expands their utility in synthetic chemistry (Kazuo Haga et al., 1986).

Scientific Research Applications

Structural Analysis and Synthesis

  • Studies on the synthesis and crystal structures of hydrogen-bonded N-oxides, including [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide, have shown that adjacent molecules in these structures are linked by a series of O–H···O–N hydrogen bonds, forming tape-like arrangements. This research provides insights into the configurations and molecular interactions of such compounds (Brock et al., 2014).

Molecular Interactions and Conformations

  • The crystal structure of related compounds, like Tramadolium picrate and Tramadol hydrochloride–benzoic acid, has been analyzed, revealing details about the conformation of the cyclohexane ring and the interactions between different molecular components, such as hydrogen bonding and molecular chain formation (Siddaraju et al., 2012); (Siddaraju et al., 2011).

Chemical Transformations and Reactions

  • Research on the oxidation and reduction of compounds similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide and their reactions with other compounds has led to the synthesis of various derivatives and products, providing insights into the potential chemical transformations and applications of these compounds (Varlamov et al., 2004).

Pharmacological and Biochemical Studies

  • While excluding information directly related to drug use and dosage, it's worth noting that related studies have contributed to the understanding of the biochemical behavior and potential pharmacological properties of compounds with similar structures (Li et al., 2013).

properties

IUPAC Name

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKSXMNNGHBEA-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649541
Record name [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide

CAS RN

147441-56-3
Record name [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
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Synthesis routes and methods II

Procedure details

Tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted its free base in basified water (pH>9) and then extracted with ether. The solid was then heated under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 (use of Pt/C is suggested for its ease of removal) on carbon was then added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru filter aid. The filtrate was concentrated under vacuum while being heated to a temperature <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
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0.5 mol
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